molecular formula C13H21NO3S B12863657 N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide

Cat. No.: B12863657
M. Wt: 271.38 g/mol
InChI Key: YSBWGRSXTWNADK-ZYHUDNBSSA-N
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Description

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide is a chiral sulfonamide derivative characterized by a tert-butylsulfonamide group attached to a hydroxy-phenylpropan-2-yl backbone.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2-methylpropane-2-sulfonamide

InChI

InChI=1S/C13H21NO3S/c1-10(14-18(16,17)13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,12,14-15H,1-4H3/t10-,12-/m1/s1

InChI Key

YSBWGRSXTWNADK-ZYHUDNBSSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NS(=O)(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of the 2-Methylpropane-2-sulfinamide Moiety

The 2-methylpropane-2-sulfinamide (tert-butyl sulfinamide) is a key chiral building block in the synthesis of the target compound. Its preparation is well-documented and involves the following main steps:

  • Selective Oxidation of Di-tert-butyl Disulfide: The process begins with the selective oxidation of di-tert-butyl disulfide using hydrogen peroxide to form tert-butyl sulfinyl chloride or tert-butyl sulfonyl bromide intermediates. This step is crucial for introducing the sulfinyl functional group with high enantiomeric purity.

  • Reaction with Hydrazine Hydrate: The sulfinyl chloride/bromide intermediates are then reacted with hydrazine hydrate to yield tert-butyl sulfinyl hydrazine derivatives.

  • Resolution and Cracking: The hydrazine derivatives undergo resolution using tartaric acid or DBTA resolving agents to separate enantiomers, followed by cracking with zinc acetate to obtain enantiomerically pure 2-methylpropane-2-sulfinamide.

This method is noted for its simplicity, high yield, environmental friendliness, and cost-effectiveness, making it suitable for industrial-scale production.

Step Reagents/Conditions Outcome
Selective oxidation Di-tert-butyl disulfide, H2O2 tert-butyl sulfinyl chloride/bromide
Reaction with hydrazine hydrate Hydrazine hydrate tert-butyl sulfinyl hydrazine
Resolution Tartaric acid or DBTA resolving agent Enantiomer separation
Cracking Zinc acetate Enantiomerically pure sulfinamide

Coupling of the Sulfinamide with the Hydroxy-Phenylpropan-2-yl Fragment

The target compound features a chiral hydroxy-phenylpropan-2-yl group linked to the sulfinamide nitrogen. The preparation involves:

  • Condensation Reactions: The sulfinamide is reacted with appropriate aldehydes or ketones bearing the hydroxy-phenylpropan-2-yl moiety under mild conditions, often catalyzed by Lewis acids such as titanium(IV) isopropoxide or in the presence of bases like cesium carbonate.

  • Use of Titanium(IV) Isopropoxide: This reagent facilitates the formation of sulfinyl imines or related intermediates by activating the carbonyl group, promoting nucleophilic attack by the sulfinamide nitrogen. Reactions are typically conducted in solvents like tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to reflux.

  • Reduction Steps: In some protocols, sodium borohydride is used to reduce imine intermediates to the corresponding amines, stabilizing the linkage between the sulfinamide and the hydroxy-phenylpropan-2-yl fragment.

  • Purification: The crude products are purified by standard techniques such as column chromatography or recrystallization to achieve high purity (often >98%).

Reaction Step Reagents/Conditions Yield (%) Notes
Condensation with aldehyde/ketone 2-methylpropane-2-sulfinamide, Ti(OiPr)4, THF or CH2Cl2, 60°C to reflux 80-85% Formation of sulfinyl imine intermediate
Reduction Sodium borohydride, MeOH, 0°C to RT 80-85% Conversion to sulfonamide linkage
Purification Column chromatography or recrystallization >98% purity High purity product obtained

Representative Experimental Procedures

  • Example 1: A solution of dihydrofuran-3(2H)-one (3.48 mmol), 2-methylpropane-2-sulfinamide (3.48 mmol), and titanium(IV) isopropoxide (3.66 mmol) in tetrahydrofuran was heated at 60°C overnight. After workup and filtration, the product was obtained without further purification, confirmed by LCMS (m/z = 190.1).

  • Example 2: To a solution of 3-chloropyrazine-2-carbaldehyde (6.31 mmol) and 2-methylpropane-2-sulfinamide (6.95 mmol) in dichloromethane, copper(II) sulfate was added and stirred at room temperature for 17 hours. The product was purified by column chromatography to afford the sulfinamide derivative.

  • Example 3: Synthesis of N-((4-chloro-3-fluoropyridin-2-yl)methyl)-2-methylpropane-2-sulfinamide involved reaction of 4-chloro-3-fluoropicolinaldehyde with cesium carbonate and 2-methylpropane-2-sulfinamide in dichloromethane, followed by reduction with sodium borohydride. The crude product was isolated as a yellow solid with 83.5% yield.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Di-tert-butyl disulfide, hydrazine hydrate, aldehydes/ketones with hydroxy-phenylpropan-2-yl groups
Key reagents Hydrogen peroxide, titanium(IV) isopropoxide, cesium carbonate, sodium borohydride
Solvents Tetrahydrofuran, dichloromethane, methanol
Temperature range 0°C to reflux (~60-80°C)
Reaction time Several hours to overnight (up to 17 h)
Yields 80-85% for coupling steps; overall high yield for sulfinamide preparation
Purity >98% by HPLC/LCMS

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations

N-Benzyl-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide (Compound 9)
  • Structure : Features a trimethylbenzenesulfonamide group instead of tert-butylsulfonamide.
  • Synthesis: Achieved via mesylation of (1S,2R)-norephedrine, yielding 96% as a white solid .
  • Key Differences : The electron-rich aromatic ring in the sulfonamide may enhance π-π interactions but reduce steric bulk compared to the tert-butyl group in the target compound.
(S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide
  • Structure : Contains a nitro group on the sulfonamide’s benzene ring.
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to the tert-butylsulfonamide (pKa ~9–10) .
N-[(1R,2S)-1-Hydroxy-1-phenylpropan-2-yl]acetamide
  • Structure : Replaces sulfonamide with acetamide.

Stereochemical Variations

(R)-N-((1S,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N,2-dimethyl-5-phenylpentanamide
  • Structure : (1S,2S) configuration with a phenylpentanamide chain.
  • Synthesis : Prepared via enantioselective α-alkylation (77% yield, 96% ee).
  • Key Differences : The (1S,2S) stereochemistry results in distinct optical rotation ([α]²²_D = –37°) and conformational preferences compared to the (1S,2R) target compound .
N-((1R,2S)-1-Hydroxy-1-phenylpropan-2-yl)-N-methyl-1-phenylcycloprop-2-ene-1-carboxamide (27a)
  • Structure : (1R,2S) configuration with a cyclopropene-carboxamide group.

Physicochemical and Spectroscopic Properties

Compound Key Substituent ¹H NMR (δ, ppm) Yield Application
Target Compound tert-Butylsulfonamide tert-Butyl: 1.3 (s, 9H) N/A Under investigation
Compound 9 Trimethylbenzenesulfonamide Aromatic H: 6.93 (s, 2H) 96% Acyl protein thioesterase inhibitors
(S)-2-Nitrobenzenesulfonamide Nitro group Nitro-adjacent H: 8.0–8.5 (m) N/A Synthetic intermediate
(R)-Phenylpentanamide Phenylpentanamide Phenyl H: 7.2–7.4 (m) 77% Chiral building block

Biological Activity

N-((1S,2R)-1-Hydroxy-1-phenylpropan-2-yl)-2-methylpropane-2-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the realm of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula of this compound is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S. The molecular weight is approximately 293.37 g/mol. The compound features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and antitumor activities.

Biological Activity Overview

Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and ion transport. The inhibition of specific CA isoforms has been linked to anticancer properties due to their role in tumor microenvironment acidification.

Enzyme Inhibition

Recent studies have demonstrated that modified sulfonamides exhibit significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). For instance, compounds derived from saccharide modifications showed reduced viability in cancer cell lines such as HT-29 and MDA-MB-231 under hypoxic conditions. The compound 16e displayed superior activity compared to acetazolamide (AZM), a well-known CA inhibitor, indicating its potential as a therapeutic agent in cancer treatment .

Compound Target IC50 (µM) Cell Line Effect
16aCA IX0.5MDA-MB-231Reduced cell viability
16bCA IX0.3HT-29Inhibited migration
16eCA IX0.4MG-63Superior activity over AZM

Case Study 1: Cancer Cell Viability

In a study assessing the effects of various sulfonamide derivatives on cancer cell lines, compounds with structural similarities to this compound were evaluated for their ability to inhibit cell growth. Results indicated that these compounds effectively decreased the viability of cancer cells by targeting CA IX, which is often overexpressed in tumors .

Case Study 2: Migration Inhibition

Another investigation focused on the migration of MDA-MB-231 cells treated with modified sulfonamides. The results showed that high concentrations of certain derivatives not only inhibited cell proliferation but also significantly reduced migratory capabilities, suggesting a dual action mechanism that could be beneficial in preventing metastasis .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate the tumor microenvironment by inhibiting carbonic anhydrases. This inhibition can lead to altered pH levels within tumors, affecting nutrient availability and overall tumor growth dynamics.

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